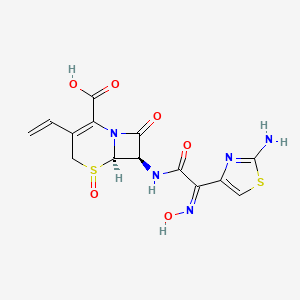

Cefdinir Sulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefdinir Sulfoxide is a derivative of Cefdinir, which is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin .

Molecular Structure Analysis

The molecular formula of Cefdinir Sulfoxide is C14H13N5O6S2 . The molecular weight is 411.4 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Physical And Chemical Properties Analysis

Cefdinir Sulfoxide has a molecular weight of 411.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA is -0.4 .

科学的研究の応用

Enhanced Oral Bioavailability

Cefdinir Sulfoxide: has been studied for its potential to improve oral bioavailability when formulated as solid dispersions with hydrophilic polymers . These formulations can significantly increase the solubility and dissolution rate of the drug, leading to better absorption in the gastrointestinal tract. This is particularly beneficial for drugs like Cefdinir Sulfoxide, which may have limited oral bioavailability due to poor water solubility.

Proliposomal Formulations

Research has explored the development of Cefdinir Sulfoxide-loaded proliposomes . These are precursor liposomal systems that, upon hydration, form liposomes that can encapsulate hydrophobic drugs, enhancing their solubility and stability. This approach can improve the controlled release and targeted delivery of Cefdinir Sulfoxide, optimizing its therapeutic efficacy.

Bioequivalence Studies

Cefdinir Sulfoxide: has been the subject of bioequivalence studies, where sensitive and selective liquid chromatographic methods coupled with tandem mass spectrometry have been developed for its determination in human plasma . These studies are crucial for ensuring consistent therapeutic performance between different formulations of the drug.

Nanotechnology-Based Formulations

Emerging research trends point towards the use of nanotechnology-based formulations to improve the delivery of Cefdinir Sulfoxide . Nanoparticles can offer a more efficient drug delivery system, potentially increasing the drug’s efficacy and reducing side effects by targeting the drug to specific sites within the body.

Mucoadhesive Drug Delivery Systems

The application of mucoadhesive systems for Cefdinir Sulfoxide delivery is another area of interest . These systems can adhere to mucosal surfaces, prolonging the residence time of the drug at the site of absorption and enhancing its bioavailability.

Personalized Medicine Approaches

Finally, personalized medicine approaches are being considered for Cefdinir Sulfoxide , where drug delivery systems are tailored to individual patient needs . This could involve adjusting the dosage form, release rate, or targeting mechanism to maximize therapeutic outcomes for specific patient groups.

作用機序

Target of Action

Cefdinir Sulfoxide, also known as Cefdinir, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir is the synthesis of the bacterial cell wall . By inhibiting the final stage of peptidoglycan synthesis, Cefdinir prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

Cefdinir is rapidly absorbed from the gastrointestinal tract with a mean time to peak plasma concentration of 3 hours . It has a bioavailability of 16% to 21%, which is dose-dependent . The drug is minimally metabolized and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.7 ± 0.6 hours with normal renal function .

Result of Action

The primary result of Cefdinir’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Cefdinir effective against a variety of gram-positive and gram-negative bacterial infections .

Action Environment

The action of Cefdinir can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria as a defense mechanism against beta-lactam antibiotics, can affect the efficacy of the drug . Due to its chemical structure, cefdinir is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes .

Safety and Hazards

Cefdinir, the parent compound of Cefdinir Sulfoxide, is generally well tolerated with minimal adverse effects. The most common adverse effect is gastrointestinal disturbances, such as diarrhea and nausea . In case of an overdose, symptoms may include nausea, vomiting, epigastric distress, diarrhea, and convulsions .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIMCVRWITTJO-VDXAKPFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

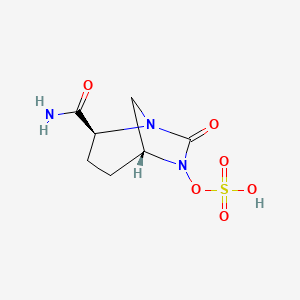

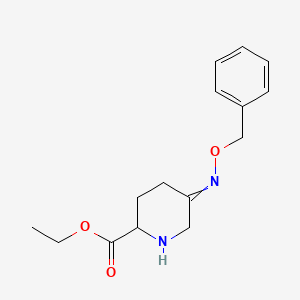

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)